![molecular formula C19H18N4O2 B2845614 5-(3,5-dimethylphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione CAS No. 1170058-91-9](/img/structure/B2845614.png)
5-(3,5-dimethylphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(3,5-dimethylphenyl)-1-(p-tolyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione is a useful research compound. Its molecular formula is C19H18N4O2 and its molecular weight is 334.379. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Green Synthesis Methods
Karami, Farahi, and Banaki (2015) developed an environmentally friendly synthesis method for dihydropyrimidotriazoles, emphasizing green chemistry principles by avoiding solvents and catalysts. This approach signifies the importance of developing sustainable and less harmful chemical synthesis methods for triazole derivatives and related compounds (Karami et al., 2015).
Biological Activities
Dürüst et al. (2012) explored the synthesis and anti-protozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles, highlighting the potential of these compounds in developing new anti-protozoal and anti-cancer agents. This research underscores the broad spectrum of biological activities exhibited by triazole derivatives, making them candidates for pharmaceutical development (Dürüst et al., 2012).
Corrosion Inhibition
Benhiba et al. (2020) investigated tetrahydropyrimidotriazepine derivatives as anti-corrosion additives, providing insights into their chemical and electrochemical properties in protecting metals against corrosion. Such studies highlight the applicability of triazole derivatives in materials science, particularly in extending the lifespan of metals in corrosive environments (Benhiba et al., 2020).
Electrophilic Aromatic Substitution
Kuhrau and Stadler (1990) focused on the electrophilic aromatic substitution reactions of triazolinediones with electron-rich aromatic compounds. Their findings contribute to understanding the reaction mechanisms and conditions favorable for such substitutions, which are crucial in organic synthesis and the design of novel organic compounds (Kuhrau & Stadler, 1990).
properties
IUPAC Name |
5-(3,5-dimethylphenyl)-3-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c1-11-4-6-14(7-5-11)23-17-16(20-21-23)18(24)22(19(17)25)15-9-12(2)8-13(3)10-15/h4-10,16-17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJIEUJYFDJMAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3C(C(=O)N(C3=O)C4=CC(=CC(=C4)C)C)N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

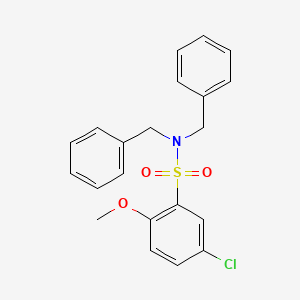

![N-(2,4-dimethoxyphenyl)-2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2845534.png)
![Lithium;8-methoxy-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2845536.png)
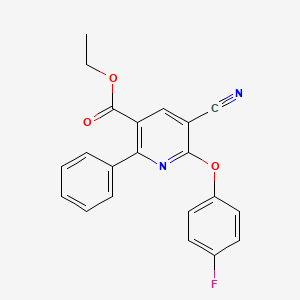
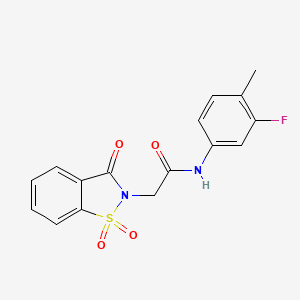
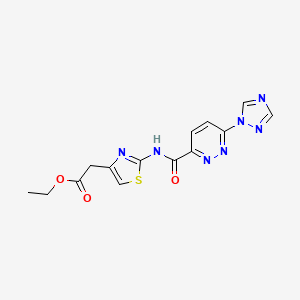
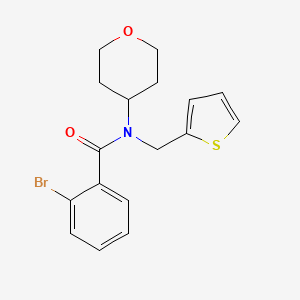
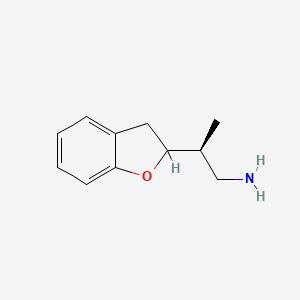
![N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2845550.png)

![2-({1-[1-(4-Fluorophenyl)cyclopropanecarbonyl]azetidin-3-yl}methyl)-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2845552.png)
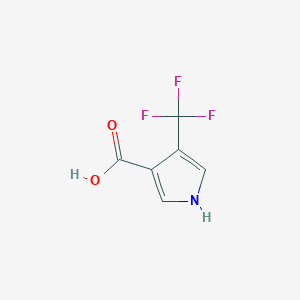
![1-(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-tosylpropan-1-one](/img/structure/B2845554.png)